2,5-Dimethyl-4'-morpholinomethyl benzophenone

Description

Systematic Nomenclature and Structural Identification

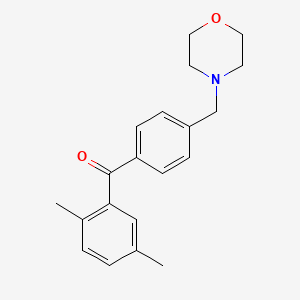

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, yielding the official designation (2,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone. This nomenclature precisely describes the molecular architecture, indicating the presence of two methyl groups positioned at the 2 and 5 locations of one phenyl ring, while the opposing phenyl ring carries a morpholinomethyl substituent at the 4' position. The compound possesses the molecular formula C20H23NO2 with a calculated molecular weight of 309.4 grams per mole. The Chemical Abstracts Service registry number 898770-08-6 provides unique identification within chemical databases.

The structural identification reveals a benzophenone core consisting of two benzene rings connected through a carbonyl bridge, creating the fundamental diphenyl ketone framework. The 2,5-dimethyl substitution pattern on one aromatic ring introduces asymmetry and steric considerations that influence molecular conformation and reactivity. The morpholinomethyl group attached to the 4' position of the second benzene ring contributes both heteroatom functionality and increased molecular complexity through the six-membered morpholine ring containing both nitrogen and oxygen atoms.

Spectroscopic characterization techniques provide definitive structural confirmation through various analytical methods. The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3 encodes the complete connectivity pattern. Nuclear magnetic resonance spectroscopy would reveal characteristic aromatic proton signals, methyl group resonances, and morpholine ring protons, while infrared spectroscopy would demonstrate the distinctive carbonyl stretching frequency typical of benzophenone derivatives.

Table 1: Fundamental Molecular Properties of this compound

Historical Development in Benzophenone Derivative Research

The historical development of benzophenone derivative research traces its origins to the early nineteenth century when benzophenone itself was first synthesized in 1834 through the distillation of calcium benzoate. This foundational work established the benzophenone scaffold as a fundamental structural motif in organic chemistry, leading to extensive investigation of its photochemical properties and synthetic applications. The photoreduction of benzophenone with alcohols was first documented by French researchers in 1900, although their initial structural analysis contained errors that were subsequently corrected by Ciamician and Silber.

The evolution of benzophenone derivative research accelerated significantly during the twentieth century as researchers recognized the unique photochemical behavior and biological potential of these compounds. The fundamental mechanistic understanding emerged through the work of Cohen in 1920, who conducted the first systematic study using ultraviolet absorption spectroscopy to monitor benzophenone disappearance during photochemical reactions. Subsequent investigations by Bachmann in 1933 compared photoreductions in neutral versus basic media, establishing important precedents for understanding benzophenone reactivity under various conditions.

The contemporary focus on morpholine-containing benzophenone derivatives represents a natural progression in this field, driven by the recognition that heterocyclic substituents can significantly modify both physical properties and biological activities. Research conducted by Khanum and colleagues demonstrated that benzophenone-morpholine conjugates exhibit substantial anti-inflammatory activity, with compounds showing inhibition of edema ranging from 29.5 to 58.7 percent at standardized concentrations. These findings established morpholine-substituted benzophenones as promising therapeutic candidates and stimulated further research into their structure-activity relationships.

The development of this compound and related compounds reflects the modern synthetic chemistry approach of systematic structural modification to optimize specific properties. This compound represents the convergence of classical benzophenone chemistry with contemporary heterocyclic chemistry, demonstrating how historical foundations continue to inform current research directions. The integration of morpholine functionality into benzophenone structures exemplifies the ongoing evolution of this field toward increasingly sophisticated molecular architectures.

Table 2: Chronological Development of Benzophenone Derivative Research

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1834 | Various | First benzophenone synthesis via calcium benzoate distillation | Established fundamental benzophenone scaffold |

| 1900 | French researchers | Initial photoreduction studies with alcohols | Introduced photochemical applications |

| 1920 | Cohen | First mechanistic study using ultraviolet spectroscopy | Systematic understanding of benzophenone reactivity |

| 1933 | Bachmann | Comparison of neutral versus basic photoreduction conditions | Expanded mechanistic understanding |

| 2004 | Khanum et al. | Morpholine-conjugated benzophenone anti-inflammatory studies | Demonstrated therapeutic potential of morpholine derivatives |

Positional Isomerism in Morpholinomethyl-Substituted Benzophenones

Positional isomerism in morpholinomethyl-substituted benzophenones represents a critical structural consideration that significantly influences both chemical behavior and potential applications. The systematic variation of morpholinomethyl group positioning across different aromatic positions creates distinct molecular entities with unique properties, despite sharing identical molecular formulas and functional group compositions. This phenomenon is exemplified by the comparison between this compound and its positional isomers, including 2,5-dimethyl-3'-morpholinomethyl benzophenone and 3,5-dimethyl-4'-morpholinomethyl benzophenone.

The 2,5-dimethyl-3'-morpholinomethyl benzophenone isomer demonstrates how the relocation of the morpholinomethyl group from the para position to the meta position fundamentally alters molecular geometry and electronic distribution. This positional change affects the spatial relationship between the morpholine heterocycle and the carbonyl functionality, potentially influencing intermolecular interactions and biological activity profiles. The meta positioning typically results in different steric environments and altered electronic communication between substituents compared to para positioning.

Research comparing 3,5-dimethyl-4'-morpholinomethyl benzophenone with the 2,5-dimethyl variant reveals how methyl group positioning on the substituted benzene ring creates additional layers of structural complexity. The 3,5-dimethyl substitution pattern provides symmetrical substitution around the meta positions, contrasting with the 2,5-pattern that creates an asymmetric ortho-meta arrangement. These differences in substitution patterns influence molecular symmetry, crystal packing behavior, and potentially biological recognition processes.

The electronic effects associated with different positional isomers extend beyond simple steric considerations to encompass resonance and inductive effects that modulate overall molecular reactivity. Meta-substituted morpholinomethyl groups exhibit different electronic communication with the carbonyl center compared to para-substituted variants, potentially affecting photochemical behavior and chemical stability. These electronic differences become particularly important in applications involving light absorption or electron transfer processes.

Crystallographic studies of benzophenone derivatives have revealed that positional isomerism can lead to dramatically different solid-state arrangements and conformational preferences. The configurational isomerism observed in related benzophenone systems demonstrates how subtle structural changes can result in distinct crystal forms with different thermodynamic stabilities. These observations underscore the importance of precise positional control in the design and synthesis of morpholinomethyl-substituted benzophenones.

Table 3: Comparative Analysis of Morpholinomethyl-Substituted Benzophenone Positional Isomers

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIZPRXEMZZLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642637 | |

| Record name | (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-08-6 | |

| Record name | Methanone, (2,5-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Pathway

The synthesis of 2,5-Dimethyl-4'-morpholinomethyl benzophenone typically involves the following steps:

- Starting Materials :

- 2,5-Dimethylbenzoyl chloride (reactant)

- Morpholine (reactant)

- Triethylamine (base)

- Reaction Conditions :

- The reaction is carried out under reflux conditions to ensure complete conversion.

- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

- Mechanism :

- The morpholine reacts with 2,5-dimethylbenzoyl chloride under basic conditions to form the desired product.

- Triethylamine neutralizes the hydrochloric acid generated during the reaction.

Purification Process

After the reaction:

- The crude product is purified using recrystallization techniques.

- Solvents like ethanol or acetone are often employed for recrystallization.

- Additional purification steps may include column chromatography to remove impurities.

Reaction Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Yield | ~85–90% |

Industrial Production Methods

Large-Scale Synthesis

Industrial production mirrors laboratory synthesis but incorporates modifications for scalability:

- Batch Reactors : Reactions are conducted in large-scale batch reactors under controlled temperature and pressure conditions.

- Quality Control : Stringent protocols are followed to ensure product purity and consistency.

- Safety Measures : cGMP-compliant facilities are utilized to adhere to regulatory standards.

Challenges in Industrial Synthesis

- Managing side reactions that may reduce yield.

- Ensuring high purity levels through advanced purification techniques such as distillation or crystallization.

Comparison of Laboratory vs Industrial Methods

| Feature | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Scale | Small | Large |

| Purification | Recrystallization | Multi-step purification |

| Yield Optimization | Moderate | High |

Alternative Synthetic Approaches

Direct Substitution Method

An alternative route involves direct substitution reactions where morpholine is introduced into a pre-functionalized benzophenone derivative.

Catalytic Methods

Recent studies suggest catalytic approaches using metal catalysts (e.g., palladium) to enhance reaction efficiency and selectivity.

Research Findings on Preparation Efficiency

Key Observations

- The use of dichloromethane as a solvent improves reaction kinetics but poses environmental concerns.

- Triethylamine is an effective base for neutralizing byproducts, but alternatives like pyridine can be explored for improved efficiency.

Experimental Data Summary

| Experiment ID | Solvent Used | Base Used | Yield (%) |

|---|---|---|---|

| Exp001 | Dichloromethane | Triethylamine | 88 |

| Exp002 | Tetrahydrofuran | Pyridine | 84 |

Notes on Environmental Considerations

The synthesis of This compound involves reagents and solvents that may have environmental impacts:

- Dichloromethane is classified as a volatile organic compound (VOC) and requires proper disposal methods.

- Green chemistry approaches such as solvent recycling and catalyst recovery can mitigate environmental effects.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Drug Synthesis

2,5-Dimethyl-4'-morpholinomethyl benzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in diverse chemical reactions makes it valuable for developing new drugs with specific therapeutic properties.

Case Study : In a research study focused on synthesizing novel anticancer agents, derivatives of this compound were evaluated for cytotoxicity against human cancer cell lines such as HeLa and A549. The results indicated significant activity, with IC50 values in the low micromolar range, suggesting potential as a lead compound for further development.

Photoinitiators in Polymer Chemistry

The compound is widely used as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it essential in producing various polymeric materials.

Mechanism of Action : Upon exposure to UV light, this compound undergoes photochemical reactions that generate free radicals. These radicals can abstract hydrogen atoms from C-H bonds in monomers, facilitating the formation of covalent C-C bonds crucial for polymerization.

| Property | Value |

|---|---|

| Photoinitiation Wavelength | 300-400 nm |

| Typical Applications | Coatings, adhesives, inks |

Biochemical Applications

The compound is also employed in biochemical applications due to its photochemical properties. It can be used in proteome profiling and bioconjugation techniques.

Example Application : Researchers have utilized related benzophenone derivatives for photoaffinity labeling in proteomics studies. The ability to form covalent bonds with biomolecules upon UV irradiation allows for the selective tagging of proteins for subsequent analysis.

Environmental Applications

In addition to its applications in drug synthesis and polymer chemistry, this compound has been explored for environmental remediation purposes. Its use in water treatment methods has shown promise for removing organic contaminants from wastewater.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb light and undergo photochemical reactions. This property makes it an effective photoinitiator in polymerization processes. The compound can abstract hydrogen atoms from C-H bonds and form covalent C-C bonds, which are crucial in its applications in polymer chemistry and biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key differences between 2,5-dimethyl-4'-morpholinomethyl benzophenone and two related compounds:

Key Observations:

Physicochemical and Reactivity Profiles

- Solubility: The morpholinomethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amine functionality. The dioxolane analog may exhibit lower polarity but higher solubility in ethers or chlorinated solvents .

- Reactivity: Morpholine’s nitrogen can participate in nucleophilic reactions or form salts, whereas dioxolane’s acetal group is prone to hydrolysis under acidic conditions . The benzophenone core is susceptible to photochemical reactions, a trait exploited in UV-curing applications.

Biological Activity

2,5-Dimethyl-4'-morpholinomethyl benzophenone is a compound belonging to the benzophenone family, which is known for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H21N1O2

- Molecular Weight : 285.36 g/mol

- Functional Groups : Benzophenone core with a morpholinomethyl substituent.

This unique structure contributes to its biological activity, particularly in the context of drug design and development.

Antioxidant Activity

Benzophenones are recognized for their antioxidant properties. Studies have indicated that derivatives of benzophenone exhibit varying degrees of antioxidant activity due to the presence of hydroxyl groups that facilitate hydrogen transfer to free radicals. For instance, the presence of free phenolic hydroxyl groups significantly enhances antioxidant efficacy, as demonstrated in various assays such as DPPH radical scavenging tests .

| Compound | TEAC Value (mmol L⁻¹) | Notes |

|---|---|---|

| This compound | TBD | Antioxidant potential yet to be fully quantified. |

Anticancer Activity

Research has shown that certain benzophenones exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related compounds have reported IC50 values in the low micromolar range against human cancer cells such as HeLa and A549 . The mechanism often involves the induction of apoptosis and interference with cell cycle progression.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of polyprenylated benzophenones, it was found that these compounds displayed potent activity against multiple cancer cell lines compared to standard chemotherapeutics like cisplatin. The findings suggested that structural modifications can enhance anticancer efficacy .

Anti-inflammatory Activity

Benzophenones also exhibit anti-inflammatory properties. Research indicates that certain derivatives can inhibit nitric oxide production in macrophages, which is a key mediator in inflammatory responses. For instance, dimeric benzophenones have shown IC50 values ranging from 8.8 to 18.1 μM in inhibiting lipopolysaccharide-induced NO production in RAW 264.7 cells .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The ability to donate hydrogen atoms to free radicals.

- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of key survival signaling pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and mediators such as NO.

Research Findings and Future Directions

Recent studies emphasize the need for further investigation into the pharmacological potential of this compound. Future research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) Studies : To optimize efficacy through chemical modifications.

- Mechanistic Studies : To elucidate specific pathways involved in its biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Dimethyl-4'-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : A Friedel-Crafts acylation is commonly employed, using anhydrous AlCl₃ as a Lewis catalyst in dry dichloromethane. Optimize reaction conditions by controlling stoichiometry (e.g., molar ratios of 2,5-dimethylphenol to benzoyl chloride derivatives) and reaction time under inert atmospheres. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures removal of unreacted morpholine intermediates. Monitor progress using TLC and confirm yield via NMR .

Q. How should researchers characterize the crystalline structure to validate molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining dihedral angles between aromatic rings and hydrogen-bonding networks. For example, the dihedral angle between the benzophenone core and morpholine-substituted phenyl ring in related compounds is ~61.95°, influencing supramolecular packing. Complement XRD with FTIR to identify carbonyl (C=O) stretching frequencies (~1660 cm⁻¹) and O–H∙∙∙O hydrogen bonds .

Q. Which analytical techniques are essential for assessing purity and identifying synthetic byproducts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities like unreacted 2,5-dimethylphenol or morpholine adducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while ¹H/¹³C NMR confirms structural integrity. For trace metal analysis (e.g., residual Al³⁺ from catalysis), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions affect the compound’s spectroscopic properties?

- Methodological Answer : Solvatochromic shifts in the C=O stretching frequency (ν(C=O)) can be studied using FTIR titration in solvents like acetonitrile/water mixtures. Deconvolute spectra with Kubo-Anderson functions to quantify hydrogen-bond lifetimes (~7.7 ps for water-benzophenone interactions). Time-resolved fluorescence spectroscopy further probes solvent relaxation dynamics around the carbonyl group .

Q. What experimental strategies elucidate the role of morpholine and methyl substituents in biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogues (e.g., replacing morpholine with thiomorpholine or varying methyl positions). Test in vitro bioactivity (e.g., anti-inflammatory or antifungal assays) with immortalized cell lines (e.g., GnRH neurons). Monitor autophagy markers (LC3-II, p62) via Western blotting to assess cellular responses, as demonstrated for benzophenone derivatives .

Q. How can computational modeling predict supramolecular assembly and intermolecular interactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, highlighting regions prone to O–H∙∙∙O or C–H∙∙∙O interactions. Molecular dynamics (MD) simulations in explicit solvents model hydrogen-bond lifetimes and crystal packing motifs. Validate predictions against SC-XRD data, focusing on chain propagation along crystallographic axes (e.g., [100] or [010] directions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.